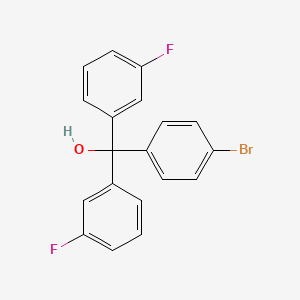

4-Bromo-3',3''-difluorotrityl alcohol

CAS No.: 845790-81-0

Cat. No.: VC7924039

Molecular Formula: C19H13BrF2O

Molecular Weight: 375.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845790-81-0 |

|---|---|

| Molecular Formula | C19H13BrF2O |

| Molecular Weight | 375.2 g/mol |

| IUPAC Name | (4-bromophenyl)-bis(3-fluorophenyl)methanol |

| Standard InChI | InChI=1S/C19H13BrF2O/c20-16-9-7-13(8-10-16)19(23,14-3-1-5-17(21)11-14)15-4-2-6-18(22)12-15/h1-12,23H |

| Standard InChI Key | UTSKBKNVDCTNBU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)F)O |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)F)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Bromo-3',3''-difluorotrityl alcohol belongs to the class of aromatic fluorocarbons, featuring a central triphenylmethanol (trityl alcohol) scaffold substituted with bromine at the para position of one phenyl ring and fluorine atoms at the meta positions of the two remaining rings . Its systematic IUPAC name is (4-bromophenyl)bis(3-fluorophenyl)methanol, reflecting the positions and identities of its substituents. Alternative synonyms include ZINC4241611 and 4-bromo-3",3""-difluorotrityl alcohol, though the former is primarily used in computational chemistry databases .

Molecular Geometry and Computed Properties

The compound’s molecular weight is 375.21 g/mol, with a topological polar surface area of 20.2 Ų, indicating moderate polarity. The XLogP3 value of 5.1 suggests high lipophilicity, a trait common among halogenated aromatics . Key computed properties include:

| Property | Value |

|---|---|

| Exact Mass | 374.01178 g/mol |

| Heavy Atom Count | 23 |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (hydroxyl, two fluorines) |

The rigidity of the trityl core, combined with fluorine’s electron-withdrawing effects, likely influences its reactivity in substitution and coupling reactions .

Synthetic Methodologies and Challenges

Reported Synthetic Routes

While no direct synthesis of 4-bromo-3',3''-difluorotrityl alcohol is documented in the provided sources, analogous bromo-fluorinated trityl alcohols are synthesized via electrophilic aromatic substitution or Ullmann-type coupling. For instance, the patent CN109912396B describes the synthesis of 3-bromo-4-fluorobenzaldehyde using sodium bromide, hydrochloric acid, and sodium hypochlorite under ultrasonic conditions . Although this method targets a benzaldehyde derivative, it highlights the viability of halogenation under mild conditions without toxic bromine gas, suggesting potential adaptability for trityl alcohol systems .

Hypothetical Pathway Based on Analogous Systems

A plausible route to 4-bromo-3',3''-difluorotrityl alcohol could involve:

-

Friedel-Crafts alkylation of 3-fluorobenzene with a suitable carbonyl precursor to form the trityl alcohol backbone.

-

Regioselective bromination at the para position using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

-

Purification via recrystallization or column chromatography to isolate the desired product.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s high lipophilicity (XLogP3 = 5.1) predicts limited solubility in polar solvents like water but good solubility in dichloromethane, chloroform, or tetrahydrofuran. Stability studies are absent in the literature, but the presence of electron-withdrawing fluorine atoms and a robust trityl scaffold likely confer resistance to thermal degradation and oxidation .

Spectroscopic Fingerprints

-

Infrared (IR) Spectroscopy: Expected peaks include a broad O–H stretch (~3200 cm⁻¹), C–F stretches (1100–1000 cm⁻¹), and aromatic C–Br vibrations (600–500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR):

Applications in Organic Synthesis and Materials Science

Role as a Protecting Group

Trityl alcohols are widely used as acid-labile protecting groups for hydroxyl functionalities in carbohydrate and nucleoside chemistry. The fluorine substituents in 4-bromo-3',3''-difluorotrityl alcohol could enhance stability under basic conditions while allowing selective deprotection under mild acidic conditions .

Recent Advances and Research Gaps

Unexplored Synthetic Opportunities

The lack of documented synthetic protocols for 4-bromo-3',3''-difluorotrityl alcohol represents a critical research gap. Future studies could explore photoinduced bromination or flow chemistry approaches to improve yield and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume